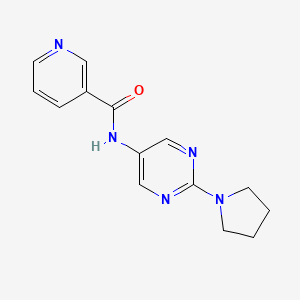

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide”, also known as PYR-41, is a novel small molecule inhibitor. It is a compound with a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds involves reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Aplicaciones Científicas De Investigación

Antagonism of the Vanilloid Receptor (TRPV1)

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been identified as antagonists of the vanilloid receptor 1 (TRPV1) . TRPV1 plays a crucial role in pain perception and thermoregulation. Modulating TRPV1 activity could have implications in pain management and temperature regulation.

Modulation of Insulin-Like Growth Factor 1 Receptor (IGF-1R)

The same derivatives also act as modulators of the insulin-like growth factor 1 receptor (IGF-1R) . IGF-1R is involved in cell growth, differentiation, and survival. Targeting IGF-1R may have therapeutic potential in cancer treatment and metabolic disorders.

Enzyme Inhibition

These compounds exhibit inhibitory effects on several enzymes:

- Phosphodiesterase Type 5 (PDE5) : PDE5 inhibitors are used to treat erectile dysfunction and pulmonary hypertension .

- Isocitrate Dehydrogenase 1 (IDH1) : IDH1 inhibitors are being explored for cancer therapy .

- Endothelin-Converting Enzyme 1 (ECE1) : ECE1 inhibitors may have applications in cardiovascular diseases .

- Vascular Adhesion Protein 1 (VAP-1) : VAP-1 inhibitors are studied for their anti-inflammatory properties .

Antioxidative Properties

Some derivatives of 2-(pyrrolidin-1-yl)pyrimidine exhibit antioxidative properties . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing cellular damage.

Antibacterial Activity

Certain compounds derived from this scaffold have demonstrated antibacterial properties . Investigating their mechanisms of action and potential clinical applications is an active area of research.

Cell Cycle Effects

The effects of these compounds on cell cycle regulation have been characterized . Understanding their impact on cell proliferation and differentiation is essential for drug development.

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c20-13(11-4-3-5-15-8-11)18-12-9-16-14(17-10-12)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVUZZBQUXPKKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2534121.png)

![(4-(tert-butyl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2534122.png)

![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/no-structure.png)

![(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2534125.png)

![3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2534130.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2534134.png)

![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2534135.png)

![N-(2,4-dimethylphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2534136.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2534137.png)